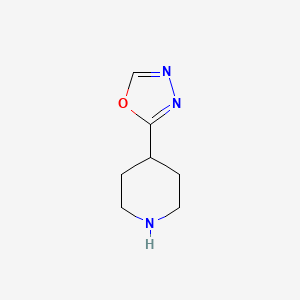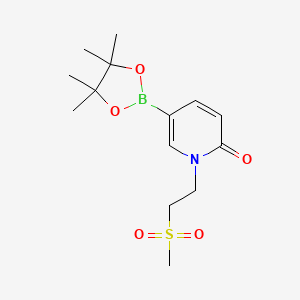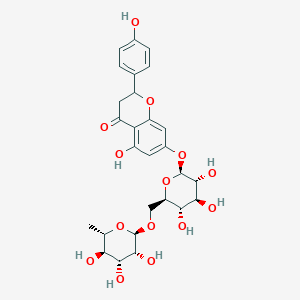
N-benzyl-2-(biphenyl-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-(biphenyl-3-yl)acetamide: is an organic compound with the molecular formula C21H19NO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a benzyl group, and the acetamide is further substituted with a biphenyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions:
-
Benzylation of Biphenyl-3-ylacetic Acid:
Starting Materials: Biphenyl-3-ylacetic acid, benzyl chloride.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of N-benzyl-2-(biphenyl-3-yl)acetamide.
-
Amidation Reaction:
Starting Materials: Biphenyl-3-ylacetic acid, benzylamine.
Reaction Conditions: The reaction is conducted in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to yield the desired acetamide.
Industrial Production Methods:
- Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the availability of starting materials and the desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for maximizing yield and minimizing by-products.
化学反応の分析
Types of Reactions:
-
Oxidation:
- N-benzyl-2-(biphenyl-3-yl)acetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
-
Reduction:
- Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This can result in the formation of amines or alcohols, depending on the reaction conditions.
-
Substitution:
- The compound can undergo nucleophilic substitution reactions, where the benzyl or biphenyl groups can be replaced by other nucleophiles. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
- N-benzyl-2-(biphenyl-3-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology:
- The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it a candidate for exploring interactions with biological macromolecules.
Medicine:
- In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer, inflammation, or neurological disorders.
Industry:
- The compound is used in the development of advanced materials, including polymers and coatings. Its unique structural properties contribute to the enhancement of material performance, such as improved thermal stability and mechanical strength.
作用機序
Molecular Targets and Pathways:
- The mechanism of action of N-benzyl-2-(biphenyl-3-yl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could act as an inhibitor of a particular enzyme by binding to its active site, thereby preventing substrate access and subsequent catalysis.
Pathways Involved:
- The compound may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes. Its effects on these pathways can lead to changes in cellular function and behavior, contributing to its potential therapeutic or industrial applications.
類似化合物との比較
N-benzyl-2-(biphenyl-4-yl)acetamide:
N-benzyl-2-(phenyl)acetamide:
N-benzyl-2-(naphthyl)acetamide:
Uniqueness:
- N-benzyl-2-(biphenyl-3-yl)acetamide is unique due to the specific positioning of the biphenyl group at the 3-position, which can influence its chemical reactivity and interaction with biological targets. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for various applications.
特性
CAS番号 |
1131604-78-8 |
|---|---|
分子式 |
C21H19NO |
分子量 |
301.4 |
IUPAC名 |
N-benzyl-2-(3-phenylphenyl)acetamide |
InChI |
InChI=1S/C21H19NO/c23-21(22-16-17-8-3-1-4-9-17)15-18-10-7-13-20(14-18)19-11-5-2-6-12-19/h1-14H,15-16H2,(H,22,23) |
InChIキー |
UDYNMQJNZQEZFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CC(=CC=C2)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CC(=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3026736.png)

![Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B3026741.png)
![Benzyl 2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B3026743.png)



